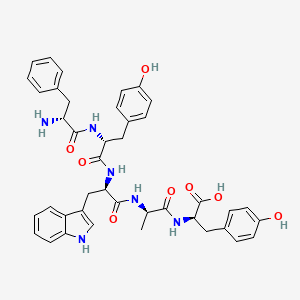
D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid is a complex organic molecule with a diverse range of potential applications. This compound features multiple functional groups, including indole, amino, hydroxybenzyl, and phenyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the amino and hydroxybenzyl groups through a series of condensation and substitution reactions. The final steps often involve the formation of the tetraoxo and tetraazapentadecan structures under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization to obtain the final product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzyl groups can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl groups would yield quinones, while reduction of the indole ring could produce various reduced indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole moiety is particularly interesting due to its presence in many biologically active compounds.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure could impart unique properties to materials or enhance the efficiency of catalytic processes.
Mécanisme D'action
The mechanism of action of (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid involves its interaction with specific molecular targets. The indole group can interact with various receptors or enzymes, while the amino and hydroxybenzyl groups may form hydrogen bonds or participate in other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Cephalexin: A beta-lactam antibiotic with a similar complex structure.
Uniqueness
What sets (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid apart is its combination of multiple functional groups within a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a highly versatile compound in scientific research.
Propriétés
Numéro CAS |
644997-46-6 |
|---|---|
Formule moléculaire |
C41H44N6O8 |
Poids moléculaire |
748.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C41H44N6O8/c1-24(37(50)47-36(41(54)55)21-27-13-17-30(49)18-14-27)44-39(52)35(22-28-23-43-33-10-6-5-9-31(28)33)46-40(53)34(20-26-11-15-29(48)16-12-26)45-38(51)32(42)19-25-7-3-2-4-8-25/h2-18,23-24,32,34-36,43,48-49H,19-22,42H2,1H3,(H,44,52)(H,45,51)(H,46,53)(H,47,50)(H,54,55)/t24-,32-,34-,35-,36-/m1/s1 |
Clé InChI |
JCNYVGCRRYQWKO-KNOVESFFSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


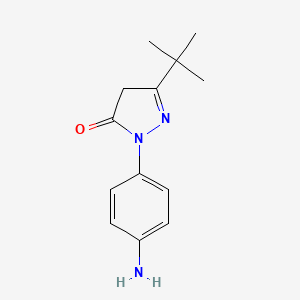
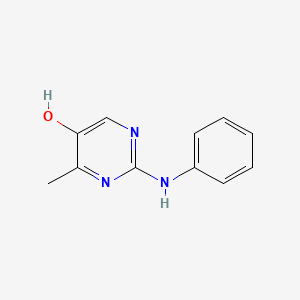
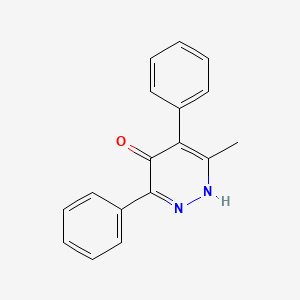

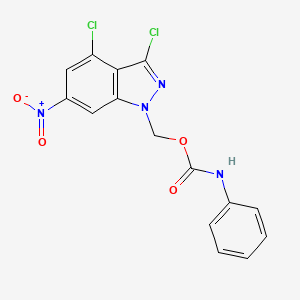
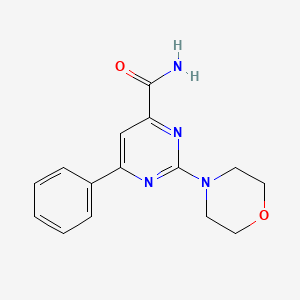
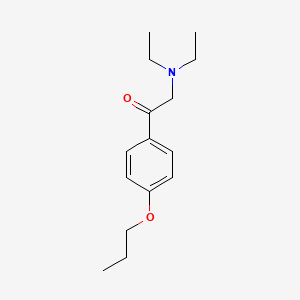
![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)
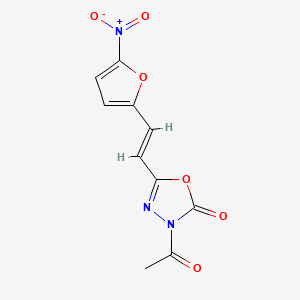

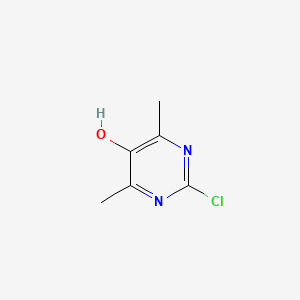
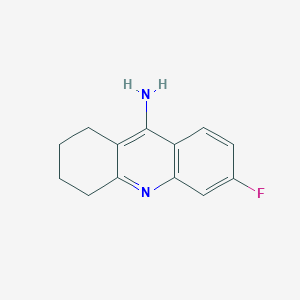
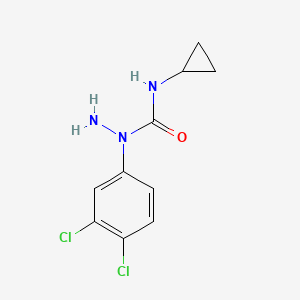
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
